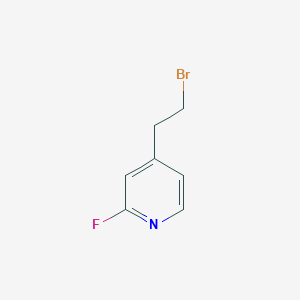

4-(2-Bromoethyl)-2-fluoropyridine

Description

4-(2-Bromoethyl)-2-fluoropyridine is a halogenated pyridine derivative featuring a bromoethyl (-CH₂CH₂Br) substituent at the 4-position and a fluorine atom at the 2-position of the pyridine ring. This compound is of significant interest in medicinal chemistry and materials science due to its dual functional groups, which enable diverse reactivity. The bromoethyl group serves as a versatile alkylating agent or linker, while the fluorine atom modulates electronic properties and enhances metabolic stability in drug candidates .

Properties

Molecular Formula |

C7H7BrFN |

|---|---|

Molecular Weight |

204.04 g/mol |

IUPAC Name |

4-(2-bromoethyl)-2-fluoropyridine |

InChI |

InChI=1S/C7H7BrFN/c8-3-1-6-2-4-10-7(9)5-6/h2,4-5H,1,3H2 |

InChI Key |

NFBMHWQTAXDUOL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C=C1CCBr)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromoethyl)-2-fluoropyridine typically involves the halogenation of a pyridine derivative. One common method is the nucleophilic substitution reaction where 2-fluoropyridine is reacted with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

On an industrial scale, the production of 4-(2-Bromoethyl)-2-fluoropyridine may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromoethyl)-2-fluoropyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can undergo reduction to form the corresponding ethyl derivative without the bromine atom.

Common Reagents and Conditions

Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents like DMF or DMSO.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

Substitution: Formation of azides, thiols, or ethers.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of ethyl-substituted pyridines.

Scientific Research Applications

4-(2-Bromoethyl)-2-fluoropyridine has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Employed in the development of bioactive compounds and as a building block for molecular probes.

Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of kinase inhibitors and other therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 4-(2-Bromoethyl)-2-fluoropyridine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The presence of the bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards its molecular targets. The pathways involved may include inhibition of kinase activity, modulation of signal transduction pathways, or interference with DNA replication processes.

Comparison with Similar Compounds

4-Bromo-2-fluoropyridine (C₅H₃BrFN)

- Structure : Bromine and fluorine substituents at the 4- and 2-positions, respectively, on the pyridine ring.

- Key Differences : Lacks the ethyl chain, making it less flexible for conjugation or alkylation.

- Reactivity : The bromine atom on the aromatic ring facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for biaryl synthesis .

- Applications : Used as a building block in pharmaceuticals and agrochemicals.

4-(Bromomethyl)-2-chloro-3-fluoropyridine (C₆H₄BrClFN)

- Structure : Bromomethyl (-CH₂Br), chloro (-Cl), and fluoro (-F) groups at positions 4, 2, and 3, respectively.

- Key Differences : Shorter bromomethyl chain and additional chloro substituent increase steric hindrance and alter electronic effects.

- Reactivity : Bromomethyl group is more reactive in nucleophilic substitutions (SN2) compared to bromoethyl due to reduced steric hindrance .

- Applications : Intermediate in synthesizing kinase inhibitors and fluorinated ligands.

4-(Difluoromethoxy)-2-fluoropyridine (C₆H₄F₃NO)

- Structure : Difluoromethoxy (-OCF₂H) and fluoro groups at positions 4 and 2.

- Key Differences : Electronegative difluoromethoxy group enhances lipophilicity and metabolic resistance compared to bromoethyl.

- Reactivity : The difluoromethoxy group is less reactive in alkylation but improves bioavailability in drug candidates .

- Applications : Used in fluorinated drug analogs (e.g., antivirals and CNS agents).

4-(4-(2-Bromoethyl)phenoxy)-2,3,5,6-tetrafluoropyridine

- Structure: Bromoethylphenoxy substituent at the 4-position of a tetrafluoropyridine ring.

- Key Differences: Multiple fluorine atoms increase ring electron deficiency, enhancing reactivity in nucleophilic aromatic substitution (SNAr). The phenoxy-bromoethyl chain enables applications in ionic liquids .

- Synthesis: Synthesized via SNAr of pentafluoropyridine with 4-(2-bromoethyl)phenol, achieving >98% purity .

- Applications : Precursor for fluorinated ionic liquids with tunable thermal stability and conductivity .

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Reactivity Highlights | Applications |

|---|---|---|---|---|---|

| 4-(2-Bromoethyl)-2-fluoropyridine | C₇H₇BrFN | 204.04 | 4-CH₂CH₂Br, 2-F | Alkylation, conjugation | Drug intermediates, materials science |

| 4-Bromo-2-fluoropyridine | C₅H₃BrFN | 191.99 | 4-Br, 2-F | Cross-coupling (Suzuki) | Pharmaceuticals, agrochemicals |

| 4-(Bromomethyl)-2-chloro-3-fluoropyridine | C₆H₄BrClFN | 224.46 | 4-CH₂Br, 2-Cl, 3-F | SN2 reactions | Kinase inhibitors, fluorinated ligands |

| 4-(Difluoromethoxy)-2-fluoropyridine | C₆H₄F₃NO | 163.10 | 4-OCF₂H, 2-F | Metabolic stability enhancement | Antivirals, CNS agents |

| 4-(4-(2-Bromoethyl)phenoxy)-2,3,5,6-tetrafluoropyridine | C₁₃H₈BrF₄NO | 349.10 | 4-phenoxy-CH₂CH₂Br, 2,3,5,6-F | SNAr, ionic liquid synthesis | Fluorinated ionic liquids, electrolytes |

Research Findings and Trends

- Reactivity Trends : Bromoethyl groups (vs. bromomethyl) balance reactivity and steric demands, enabling controlled alkylation in drug design .

- Fluorination Impact : Fluorine atoms at the 2-position enhance electron-withdrawing effects, directing substitutions and stabilizing intermediates .

- Thermal Stability: Tetrafluoropyridine derivatives exhibit superior thermal stability (>250°C) in ionic liquids compared to non-fluorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.